molecular formula C15H21N3O6 B1428799 Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate CAS No. 1198093-70-7

Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate

Cat. No.: B1428799
CAS No.: 1198093-70-7
M. Wt: 339.34 g/mol
InChI Key: XEUOVHOVMLKELQ-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate is a useful research compound. Its molecular formula is C15H21N3O6 and its molecular weight is 339.34 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with a tert-butoxycarbonyl (boc) group are often used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amines in biological systems.

Mode of Action

The mode of action of this compound is likely related to its BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets (amines) by forming a covalent bond, thereby protecting the amines from further reactions.

Biochemical Pathways

It’s known that boc-protected amines are used as intermediates in the synthesis of various biologically active compounds . These include depsipeptides, which are present in lipids and have various medicinal properties .

Pharmacokinetics

Given its chemical structure, it’s likely that the compound is soluble in organic solvents , which could influence its absorption and distribution in the body.

Result of Action

The boc group’s role as a protecting group for amines suggests that the compound might be used to control the reactivity of amines in biological systems, thereby influencing the synthesis of various biologically active compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires the presence of a base and occurs under aqueous conditions . Therefore, the pH and the presence of water could significantly influence the compound’s action. Furthermore, the compound’s stability might be affected by temperature, as certain reactions involving BOC-protected amines require specific temperatures .

Properties

IUPAC Name

methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6/c1-15(2,3)24-14(20)17-8-7-16-11-6-5-10(13(19)23-4)9-12(11)18(21)22/h5-6,9,16H,7-8H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUOVHOVMLKELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(2-tert-Butoxycarbonylamino-ethylamino)-3-nitro-benzoic acid methyl ester (650.0 mg) was prepared by following General Procedure A starting from methyl 4-chloro-3-nitrobenzoate (542.0 mg) and (2-amino-ethyl)-carbamic acid tert-butyl ester (500.0 mg) in DMF (3.0 mL). The crude product was used in the next step without further purification.
Quantity
542 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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